An In-Depth Technical Guide to rac 7,14-Dihydroxy Efavirenz-d4: Structure, Properties, and Application
An In-Depth Technical Guide to rac 7,14-Dihydroxy Efavirenz-d4: Structure, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of rac 7,14-dihydroxy efavirenz-d4, a deuterated metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI), efavirenz. Efavirenz is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and minimizing adverse effects. This document delves into the chemical structure, physicochemical properties, and the pivotal role of rac 7,14-dihydroxy efavirenz-d4 as an internal standard in bioanalytical method development.
Introduction: The Significance of Efavirenz Metabolism and Deuterated Analogs
Efavirenz undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] The primary routes of metabolism involve hydroxylation at various positions on the molecule, followed by glucuronidation for excretion.[2][3] Key metabolites include 7-hydroxy, 8-hydroxy, and 8,14-dihydroxyefavirenz.[4] The formation rates and concentrations of these metabolites can vary significantly among individuals due to genetic polymorphisms in metabolic enzymes like CYP2B6.[1]
To accurately quantify efavirenz and its metabolites in biological matrices—a critical aspect of pharmacokinetic and pharmacodynamic studies—stable isotope-labeled internal standards are indispensable.[5][6] Deuterated compounds, such as rac 7,14-dihydroxy efavirenz-d4, are the gold standard for quantitative mass spectrometry.[6] Their near-identical chemical and physical properties to the unlabeled analyte ensure they co-elute chromatographically and experience similar ionization and matrix effects, thereby correcting for variations during sample preparation and analysis.[5][7]
Chemical Structure and Physicochemical Properties
The chemical structure of rac 7,14-dihydroxy efavirenz-d4 is characterized by the efavirenz core with hydroxyl groups at the 7 and 14 positions and four deuterium atoms on the cyclopropyl ring.
Table 1: Physicochemical Properties of rac 7,14-Dihydroxy Efavirenz-d4
| Property | Value | Source |
| Molecular Formula | C₁₄D₄H₅ClF₃NO₄ | [8][9] |
| Molecular Weight | 351.70 g/mol | [8][10] |
| Unlabeled CAS Number | 1702668-54-9 | [8][9] |
| Appearance | Neat (as per supplier) | [9] |
| Storage Temperature | 2-8°C | [11] |
| InChI | InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(6-10(8)20)19-11(21)23-13(7,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)/i1D2,2D2 | [9] |
| SMILES | [2H]C1([2H])C([2H])([2H])C1(O)C#CC2(OC(=O)Nc3cc(O)c(Cl)cc23)C(F)(F)F | [9] |
Synthesis and Isotopic Labeling
The synthesis of rac 7,14-dihydroxy efavirenz-d4 is a multi-step process that typically involves the introduction of deuterium atoms at a late stage. While specific proprietary synthesis routes are not publicly detailed, a general approach can be inferred from the synthesis of efavirenz and its metabolites, as well as standard deuteration techniques.[12][13]
A plausible synthetic strategy would involve the preparation of a deuterated cyclopropylacetylene intermediate, which is then coupled with the benzoxazinone core of efavirenz. Subsequent hydroxylation at the 7 and 14 positions would yield the final product. Biotransformation using microbial systems can also be a viable method for producing specific hydroxylated metabolites.[13]
The placement of deuterium on the cyclopropyl ring is strategic. This position is not readily exchangeable with protons from the solvent, ensuring the isotopic label's stability throughout the analytical process.[14]
Role in Bioanalytical Methods: A Workflow Perspective
The primary application of rac 7,14-dihydroxy efavirenz-d4 is as an internal standard for the quantification of 7,14-dihydroxy efavirenz in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Quantitative Analysis of 7,14-Dihydroxy Efavirenz in Human Plasma
This protocol outlines a general procedure for the use of rac 7,14-dihydroxy efavirenz-d4 as an internal standard.
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of rac 7,14-dihydroxy efavirenz-d4 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Prepare a working internal standard solution by diluting the stock solution to a final concentration of 100 ng/mL.
2. Sample Preparation (Protein Precipitation):
- To 100 µL of human plasma sample, add 20 µL of the working internal standard solution.
- Vortex briefly to mix.
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of water with 0.1% formic acid and acetonitrile.
- Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
- Monitor a specific precursor-to-product ion transition for 7,14-dihydroxy efavirenz.
- Monitor the corresponding mass-shifted transition for rac 7,14-dihydroxy efavirenz-d4.
4. Quantification:
- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
- Determine the concentration of 7,14-dihydroxy efavirenz in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow Diagram
Caption: Workflow for the quantification of 7,14-dihydroxy efavirenz using a deuterated internal standard.
Conclusion
rac 7,14-Dihydroxy efavirenz-d4 is a vital tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of the corresponding efavirenz metabolite. This, in turn, facilitates a deeper understanding of efavirenz's metabolic profile, inter-individual variability, and its implications for therapeutic drug monitoring and personalized medicine. The principles and methodologies described in this guide underscore the importance of stable isotope-labeled compounds in modern bioanalysis.
References
- Ward, B. A., Gorski, J. C., Jones, D. R., Hall, S. D., Flockhart, D. A., & Desta, Z. (2003). The Efavirenz-M1 Metabolite is a Major Circulating Metabolite and is formed by Cytochrome P450 2B6. Journal of Pharmacology and Experimental Therapeutics, 307(3), 1239-1247.
- Mutlib, A. E., Chen, H., Nemeth, G. A., Markwalder, J. A., Seitz, S. P., & Gan, L. S. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug Metabolism and Disposition, 27(12), 1319-1333.
- Desta, Z., Ghotbi, R., & Flockhart, D. A. (2007). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 35(7), 1224-1232.
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PharmGKB. Efavirenz Pathway, Pharmacokinetics. [Link]
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AptoChem. Deuterated internal standards and bioanalysis. [Link]
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PubChem. 8,14-Dihydroxyefavirenz. [Link]
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Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
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Resolve Mass. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
- Ogburn, E. T., Jones, D. R., Desta, Z., & Hall, S. D. (2010). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 38(3), 406-410.
- Tucker, T. J., et al. (2001). Synthesis and biological activities of potential metabolites of the non-nucleoside reverse transcriptase inhibitor efavirenz. Bioorganic & Medicinal Chemistry Letters, 11(5), 629-632.
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Bio-Bytedance. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? [Link]
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